4-(2,4-Difluorophenyl)-3-fluorobenzoic acid
Overview
Description
4-(2,4-Difluorophenyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of fluorine atoms on both the phenyl and benzoic acid rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-3-fluorobenzoic acid typically involves the use of fluorinated precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For instance, the Balz-Schiemann reaction can be employed for the diazotization and subsequent fluorination of aromatic amines . This method is advantageous due to its scalability and reduced risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrofluorinated derivatives.
Substitution: Nucleophilic aromatic substitution can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylboronic acid
- 3,5-Difluorophenol
- 2,4-Difluorophenylacetic acid
Uniqueness
4-(2,4-Difluorophenyl)-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in both research and industry .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZFUPXKDAQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681416 | |
Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-00-8 | |
Record name | 2,2',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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